molecular formula C10H16ClN3 B1488645 4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole CAS No. 1247686-12-9

4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole

Cat. No.: B1488645
CAS No.: 1247686-12-9
M. Wt: 213.71 g/mol
InChI Key: YMDBGEJWWMMYBV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole is a triazole derivative characterized by a chloromethyl group at the 4-position and a cyclohexylmethyl substituent at the 1-position of the triazole ring. The cyclohexylmethyl group imparts steric bulk and lipophilicity, while the chloromethyl moiety provides reactivity for further functionalization. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in , which reported a 27% NMR yield for its synthesis .

Properties

IUPAC Name

4-(chloromethyl)-1-(cyclohexylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDBGEJWWMMYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole is a member of the triazole family, which is known for its diverse biological activities. This compound features a chloromethyl group and a cyclohexylmethyl moiety, contributing to its potential pharmacological properties. The triazole ring itself has been associated with various biological activities, including antimicrobial, anticancer, and antifungal effects.

  • Molecular Formula: C10H15ClN3
  • Molecular Weight: 201.70 g/mol
  • CAS Number: 1251374-55-6

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method facilitates the formation of triazole rings from azides and alkynes.
  • Chloromethylation Reactions: Introducing the chloromethyl group can be performed using reagents like chloromethyl methyl ether.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • A series of 1,2,3-triazole derivatives were evaluated against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) using MTT assays. Compounds demonstrated significant antiproliferative activity, particularly those with optimized structures at the C-4 position of the triazole ring .
CompoundCell LineIC50 (µM)
T1MCF-710.5
T2SW48012.3
T3A5499.8

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties:

  • In vitro evaluations showed that various triazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant growth inhibition .

The biological activity of this compound may involve:

  • Cell Cycle Arrest: Some derivatives induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction: Certain compounds trigger apoptotic pathways leading to cell death .

Case Studies

  • Triazole Derivatives in Cancer Treatment:
    A study synthesized multiple triazole derivatives and evaluated their cytotoxic effects on breast and prostate cancer cell lines. Results indicated that specific modifications to the triazole structure significantly enhanced anticancer activity .
  • Antimicrobial Efficacy:
    Research on a series of triazoles demonstrated effective antibacterial properties against common pathogens. The structure-activity relationship revealed that specific substitutions on the triazole ring improved efficacy against microbial strains .

Scientific Research Applications

Medicinal Chemistry

The triazole moiety is known for its biological activity and has been incorporated into numerous therapeutic agents. Some notable applications include:

  • Antimicrobial Agents : Triazoles are often explored for their antifungal properties. Compounds similar to 4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole have shown promise in inhibiting fungal growth .
  • Antiviral Activity : Research indicates that triazole derivatives can exhibit antiviral properties against various viruses, including HIV .

Agrochemicals

Compounds containing the triazole structure are frequently utilized in agriculture as fungicides. Their ability to inhibit specific fungal enzymes makes them effective in protecting crops from diseases.

Material Science

Triazoles have been investigated for their potential in developing novel materials with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .

Case Study 1: Antifungal Activity

A study published in ACS Omega explored various triazole derivatives' efficacy against fungal pathogens. The results indicated that compounds similar to this compound displayed significant antifungal activity compared to standard treatments .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis of triazoles highlighted the effectiveness of CuAAC in producing high yields of this compound derivatives. The study emphasized adjusting reaction conditions to improve selectivity and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole with analogous triazole derivatives, focusing on structural features, synthetic efficiency, and physicochemical properties.

Substituent Effects and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (Method) Reference ID
This compound C₁₁H₁₆ClN₃ 225.72 Chloromethyl, cyclohexylmethyl 27% (Pd catalysis)
4-Chloromethyl-1-(4-chlorophenyl)-1H-1,2,3-triazole C₉H₇Cl₂N₃ 228.08 Chloromethyl, 4-chlorobenzyl Not reported
4-(Chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole C₁₀H₈Cl₃N₃ 276.54 Chloromethyl, 2,4-dichlorobenzyl Not reported
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole C₁₃H₁₅ClFN₃O₂ 307.73 Diethoxymethyl, 3-chloro-4-fluorophenyl Not reported

Key Observations:

  • Steric and Electronic Effects: The cyclohexylmethyl group in the target compound introduces greater steric hindrance compared to aryl-substituted analogs (e.g., 4-chlorophenyl or dichlorophenyl derivatives) . This may reduce reactivity in subsequent substitution reactions but enhance lipophilicity for membrane permeability in biological systems.

Research Findings and Implications

  • Functionalization Potential: The chloromethyl group enables facile derivatization (e.g., nucleophilic substitution) to generate libraries for structure-activity relationship (SAR) studies .

Preparation Methods

Key Synthetic Route: Metal-Catalyzed Azide-Alkyne Cycloaddition

The most reliable and widely used method to prepare this compound involves the Cu(I)-catalyzed cycloaddition of an organic azide with an alkyne bearing the desired substituents:

  • Step 1: Synthesis of Cyclohexylmethyl Azide

    Cyclohexylmethyl azide is prepared by nucleophilic substitution of cyclohexylmethyl halide (e.g., bromide) with sodium azide in a polar aprotic solvent.

  • Step 2: Preparation of Chloromethyl Alkyne

    Propargyl chloride or a chloromethyl-substituted alkyne derivative is prepared or commercially sourced.

  • Step 3: Cu(I)-Catalyzed Cycloaddition

    The cyclohexylmethyl azide and chloromethyl alkyne are reacted in the presence of a Cu(I) catalyst (e.g., CuSO4 with sodium ascorbate as a reducing agent) in aqueous or mixed solvent media at ambient temperature or slightly elevated temperatures. This yields the 1,4-disubstituted 1,2,3-triazole with the chloromethyl group at C4 and the cyclohexylmethyl group at N1.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst CuSO4 + sodium ascorbate Generates Cu(I) in situ for cycloaddition
Solvent Water, t-BuOH, or mixed aqueous-organic Water improves green chemistry profile
Temperature Room temperature to 60 °C Mild heating may improve rate
Reaction Time 1–24 hours Depends on substrate reactivity
Molar Ratio (Azide:Alkyne) 1:1 to 1.2:1 Slight excess of one reagent may improve yield
Purification Column chromatography or recrystallization To isolate pure triazole product

Research Findings and Yields

  • Studies report yields ranging from 70% to over 90% for similar 1,4-disubstituted triazoles using CuAAC protocols, with high regioselectivity and minimal byproducts.
  • The presence of the chloromethyl group allows for further functionalization, making this intermediate valuable in medicinal chemistry.
  • Reaction scalability has been demonstrated with no significant loss in yield or purity, supporting industrial applicability.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Regioselectivity Yield (%) Advantages Limitations
Cu(I)-Catalyzed Azide-Alkyne Cyclohexylmethyl azide, propargyl chloride CuSO4 + sodium ascorbate 1,4-disubstituted triazole 70–95 High regioselectivity, mild conditions Requires azide handling
Thermal Huisgen Cycloaddition Same as above None Mixture of 1,4- and 1,5- 40–60 Simple, no catalyst needed Poor regioselectivity, lower yield
Ru-Catalyzed Cycloaddition Same as above Ruthenium catalyst 1,5-disubstituted triazole 60–85 Selective for 1,5-substitution Not suitable for 1,4-substituted targets

Additional Notes

  • The chloromethyl substituent is introduced via the alkyne component or via post-cycloaddition functionalization of a hydroxymethyl triazole derivative by chlorination.
  • Safety precautions are essential when handling azides due to their potential explosiveness.
  • The described synthetic routes are supported by extensive literature and patent disclosures related to triazole derivatives with antifungal and pharmaceutical applications.

Q & A

Q. What is the foundational synthetic route for preparing 4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. For the chloromethyl group, post-synthetic modification using thionyl chloride (SOCl₂) on a hydroxymethyl intermediate is recommended. Key steps include:

  • Reacting a cyclohexylmethyl azide with a propargyl chloride derivative under Cu(I) catalysis (e.g., CuSO₄/ascorbate) .
  • Hydroxymethylation of the triazole intermediate followed by chlorination with SOCl₂ .
  • Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regioselectivity (1,4-substitution) and substituent integration. For example, the cyclohexylmethyl group shows multiplet signals at δ 1.0–2.5 ppm, while the chloromethyl group appears as a singlet (~δ 4.5–5.0 ppm) .
  • HPLC/HRMS : Validate purity (>95%) and molecular mass (e.g., [M+H]+ calculated for C₁₁H₁₇ClN₃: 226.11) .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be controlled during synthesis?

  • Catalyst choice : Cu(I) ensures 1,4-regioselectivity, while Ru catalysts yield 1,5-isomers. For 1,4-selectivity, use CuSO₄/ascorbate in aqueous/organic biphasic systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require longer reflux times (e.g., 18 hours) .

Q. What strategies optimize reaction yields when introducing the chloromethyl group?

  • Stepwise chlorination : First synthesize the hydroxymethyl analog via paraformaldehyde condensation, then treat with SOCl₂ under anhydrous conditions .
  • Temperature control : Maintain 0–5°C during chlorination to minimize side reactions (e.g., triazole ring degradation) .

Q. How can structural contradictions in XRD and NMR data be resolved?

  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., cyclohexylmethyl conformation) by comparing experimental and simulated powder XRD patterns .
  • DFT calculations : Validate NMR chemical shifts using computational models (e.g., Gaussian) to reconcile experimental vs. theoretical data .

Methodological Challenges & Troubleshooting

Q. How to address low yields in CuAAC reactions for bulky substituents like cyclohexylmethyl?

  • Catalyst loading : Increase Cu(I) concentration (e.g., 20 mol%) to overcome steric hindrance .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hour vs. 18 hours) while maintaining >90% yield .

Q. What purification techniques are effective for separating triazole derivatives with similar polarities?

  • Gradient elution chromatography : Use CH₂Cl₂/MeOH (5:1 to 4:1) to resolve chloromethyl and cyclohexylmethyl analogs .
  • Preparative HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Biological & Functional Studies

Q. How to design bioactivity studies for this compound?

  • Target selection : Prioritize antimicrobial or anticancer assays based on triazole’s known inhibition of enoyl-ACP reductase () or pJNK pathways ( ).
  • Structure-activity relationships (SAR) : Modify the chloromethyl group to sulfonamide or carboxylate derivatives and compare IC₅₀ values .

Q. What analytical methods validate stability under biological conditions?

  • LC-MS/MS : Monitor degradation in simulated physiological buffers (pH 7.4, 37°C) over 24 hours .
  • Circular dichroism (CD) : Assess conformational changes in protein-binding assays .

Data Analysis & Reproducibility

Q. How to reconcile conflicting yield reports in literature?

  • Parameter benchmarking : Compare reaction temperature, catalyst type, and solvent systems across studies. For example, Cu(I)-catalyzed reactions typically yield >65% vs. thermal methods (<40%) .
  • Replicate key steps : Reproduce purification protocols (e.g., crystallization in ethanol/water) to identify yield-limiting factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole

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